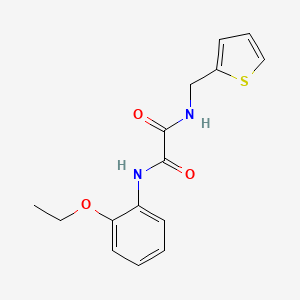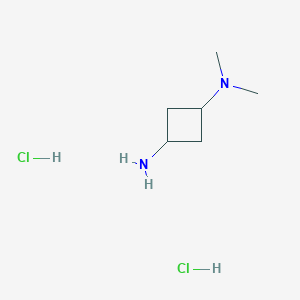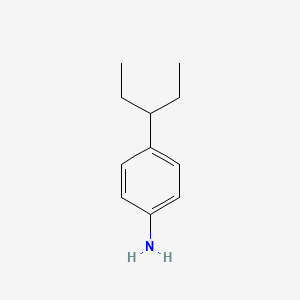
4-(Pentan-3-yl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Pentan-3-yl)benzenamine is a chemical compound with the CAS Number: 69800-94-8 . Its molecular weight is 163.26 and its IUPAC name is 4-(1-ethylpropyl)aniline .
Molecular Structure Analysis
The molecular formula of this compound is C11H17N . The InChI Code is 1S/C11H17N/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 163.26 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Electrochemical Detection
- Nitrite Detection : Functionalized platinum nanoparticles (PtNPs) using derivatives of 4-(Pentan-3-yl)benzenamine have been utilized for the electrochemical detection of nitrite ions in water, demonstrating a wide linear concentration range and low detection limits. This method shows potential for monitoring nitrite in drinking water supplies (Miao et al., 2011).
Photovoltaic Properties
- Organic Solar Cells : A star-shaped molecule incorporating a derivative of this compound demonstrated significant photovoltaic properties when applied in organic solar cells (OSCs), showing a high open circuit voltage and power conversion efficiency. This indicates its promise as a solution-processable organic photovoltaic material (Wu et al., 2009).
Electrochromic Devices
- Multichromic Copolymer : The synthesis of a monomer related to this compound for the development of electrochromic devices displayed multichromic properties, offering potential for the creation of dual-type complementary colored electrochromic devices with various applications in displays and smart windows (Yildiz et al., 2008).
Corrosion Inhibition
- Mild Steel Surface Protection : Schiff bases derived from this compound showed excellent corrosion inhibitive performance on mild steel surfaces in acidic media. These findings could inform the development of more efficient corrosion inhibitors for industrial applications (Murmu et al., 2019).
Chemosensing
- Silver Ion Detection : A chemosensor based on this compound exhibited high selectivity and sensitivity for detecting Ag(+) ions, demonstrating potential for environmental monitoring and medical diagnostics (Tharmaraj et al., 2012).
Polyimide/TiO2 Nanocomposites
- Sol–gel Fabrication : A derivative of this compound was synthesized for the sol–gel fabrication of polyimide (PI)/titania nanohybrid films, showing high thermal stability and UV–vis absorption efficiency. This research offers insights into the development of materials with enhanced mechanical properties and chemical resistance (Seyedjamali & Pirisedigh, 2012).
Luminescent Cd(II)-Organic Frameworks
- Sensing Applications : Cd(II)-organic frameworks utilizing derivatives of this compound have been developed for efficient sensing of levofloxacin, benzaldehyde, and Fe3+ ions. These frameworks are notable for their high thermal durability, water stability, and multi-responsive probe capabilities, suggesting applications in environmental monitoring and healthcare diagnostics (Su et al., 2021).
Properties
IUPAC Name |
4-pentan-3-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXNGJUSPBDXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2772447.png)
![3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2772451.png)
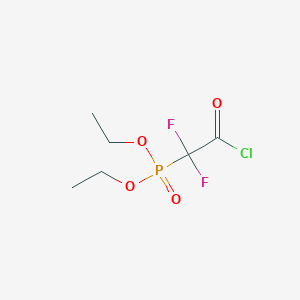
![(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2772456.png)
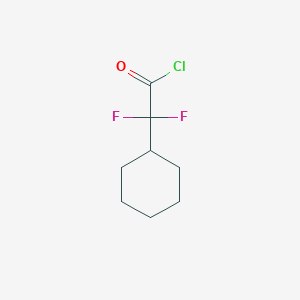
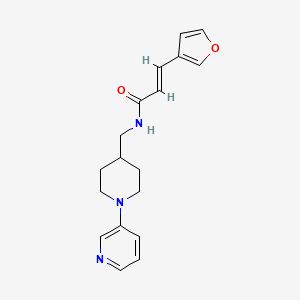
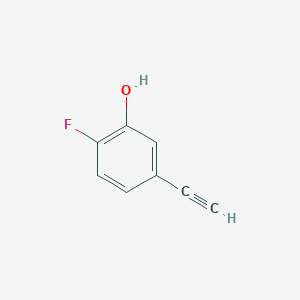

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)
